Leptosin O
Description
Origin and Natural Occurrence in Leptospermum Nectar and Honey (Manuka Honey, Jelly Bush Honey)
Leptosin (B1674754) (Methyl Syringate 4-O-β-D-Gentiobiose) is naturally found in the nectar of Leptospermum plants, most notably Leptospermum scoparium, commonly known as the Manuka tree manukahoney.com. Consequently, it is a characteristic component of Manuka honey, which is produced by bees foraging on these Leptospermum flowers in New Zealand manukahoney.comresearchgate.netacs.orgnih.govnih.govresearchgate.net. Beyond New Zealand, Leptosin is also found in Jelly Bush honey, which originates from Leptospermum polygalifolium in Australia researchgate.netacs.orgnih.gov. Research indicates that Leptosin is found exclusively in honeys from the Oceania region, predominantly in Manuka honey researchgate.netacs.orgnih.gov. The concentration of this glycoside in Manuka honey typically ranges from 0.2 to 1.2 μmol/g of honey researchgate.netacs.orgnih.govresearchgate.net.
Historical Identification as a Chemical Marker
The identification of Leptosin as a significant chemical marker for Manuka honey occurred in 2012 through research conducted by Kato et al. manukahoney.comresearchgate.netacs.orgnih.gov. This novel glycoside was isolated and identified from Manuka honey using chromatographic techniques researchgate.netacs.orgnih.gov. Its unique presence in Manuka honey, distinguishing it from other honey varieties, established Leptosin as a reliable indicator for confirming the authenticity of claimed Manuka products manukahoney.comresearchgate.netacs.orgnih.govnih.govwikipedia.orgresearchgate.net. Furthermore, studies have demonstrated a positive correlation between the concentration of Leptosin in Manuka honey and the Unique Manuka Factor (UMF) value, an indicator of the honey's bactericidal activity researchgate.netacs.orgnih.govcapes.gov.br. This correlation underscores Leptosin's utility not only for authentication but also as a potential measure of the unique attributes associated with Manuka honey manukahoney.com.
Classification as a Glycoside of Methyl Syringate
Leptosin is chemically classified as a glycoside of methyl syringate researchgate.netacs.orgnih.govresearchgate.netresearchgate.net. Specifically, it is described as methyl syringate 4-O-β-D-gentiobiose, indicating that a gentiobiose sugar moiety is attached to the methyl syringate aglycone at the 4-O position researchgate.netacs.orgnih.govnih.govresearchgate.netwikipedia.orgresearchgate.net. Methyl syringate (MSYR) itself is also an active compound found in Manuka honey and is the aglycone precursor to Leptosin researchgate.netacs.orgnih.govresearchgate.net. The biosynthesis of Leptosin involves methyl syringate monoglucoside as a crucial intermediate researchgate.netresearchmap.jp.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H36N6O7S2 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(1R,4S,9R)-9-[(1S,4S,7S,8S,9R)-7,8-dihydroxy-4-(hydroxymethyl)-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-4-(methyldisulfanyl)-4-propan-2-yl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,6-dione |
InChI |
InChI=1S/C33H36N6O7S2/c1-16(2)33(48-47-5)29(45)38-21(23(41)37(33)4)14-30(17-10-6-8-12-19(17)34-26(30)38)31-18-11-7-9-13-20(18)35-27(31)39-24(42)22(15-40)36(3)28(44)32(39,46)25(31)43/h6-14,16,22,25-27,34-35,40,43,46H,15H2,1-5H3/t22-,25-,26+,27-,30-,31-,32-,33-/m0/s1 |
InChI Key |
BLMKZIUFTUOCIW-WQHVUBQYSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@@H]3[C@](C=C2C(=O)N1C)(C4=CC=CC=C4N3)[C@@]56[C@@H]([C@@]7(C(=O)N([C@H](C(=O)N7[C@@H]5NC8=CC=CC=C68)CO)C)O)O)SSC |
Canonical SMILES |
CC(C)C1(C(=O)N2C3C(C=C2C(=O)N1C)(C4=CC=CC=C4N3)C56C(C7(C(=O)N(C(C(=O)N7C5NC8=CC=CC=C68)CO)C)O)O)SSC |
Synonyms |
leptosin O |
Origin of Product |
United States |
Biosynthesis and Chemoenzymatic Pathways of Marine Derived Leptosins
Elucidation of Precursor Molecules
The core structure of leptosins, like other ETP alkaloids, is a dioxopiperazine ring formed from the condensation of two amino acids nih.gov. In the case of sirodesmin PL, the precursor amino acids have been identified as tyrosine and serine researchgate.netmdpi.com. It is highly probable that the biosynthesis of Leptosin (B1674754) O and other related leptosins also commences with specific amino acid building blocks, which are then elaborated by a dedicated enzymatic assembly line.
The initial step in the biosynthesis of sirodesmin PL is believed to involve the modification of L-tyrosine to 4-O-dimethylallyl-L-tyrosine by the enzyme SirD, prior to its incorporation into the dioxopiperazine scaffold plos.org. This prenylated tyrosine derivative and a serine molecule are the foundational units for the construction of the core structure.
Table 1: Putative Precursor Molecules in Leptosin Biosynthesis
| Precursor Molecule | Role in Biosynthesis |
| L-Tyrosine | One of the primary amino acid building blocks, likely undergoing prenylation before incorporation. |
| L-Serine | The second amino acid that condenses with the modified tyrosine to form the dioxopiperazine core. |
| S-adenosyl methionine (SAM) | Likely involved in methylation steps during the modification of the core structure. |
| Cysteine | Probable sulfur donor for the characteristic epipolysulfanyldioxopiperazine bridge. |
Biosynthetic Gene Clusters and Enzymatic Machinery (e.g., Cyclodipeptide Synthases)
The biosynthesis of ETP toxins like the leptosins is orchestrated by a suite of enzymes encoded by a dedicated biosynthetic gene cluster nih.govplos.org. In Leptosphaeria maculans, the sirodesmin PL biosynthetic gene cluster (sir) comprises at least 18 co-regulated genes nih.govplos.org. A key enzyme within this cluster is SirP, a two-module non-ribosomal peptide synthetase (NRPS) nih.govnih.govplos.orgactahort.org. Disruption of the sirP gene has been shown to abolish the production of sirodesmin PL, confirming its essential role in the initial formation of the dioxopiperazine core from the precursor amino acids nih.govplos.org. While cyclodipeptide synthases (CDPSs) represent an alternative enzymatic route to dioxopiperazine formation, the available evidence for ETP biosynthesis in Leptosphaeria points towards an NRPS-catalyzed pathway.
The enzymatic machinery involved extends beyond the core scaffold synthesis. The formation of the characteristic disulfide bridge in ETPs is a critical step for their biological activity. This is catalyzed by FAD-dependent oxidoreductases, which can form both α,α and α,β-disulfide bonds nih.govresearchgate.net. Other enzymes encoded within the gene cluster, such as cytochrome P450 monooxygenases, methyltransferases, and glutathione S-transferases, are responsible for subsequent tailoring reactions that lead to the structural diversity observed within the leptosin family nih.gov. The entire gene cluster is under the control of a regulatory protein, SirZ, a Zn(II)2Cys6 DNA binding protein, which coordinates the expression of the biosynthetic genes plos.orgnih.gov.
Table 2: Key Enzymes in the Putative Leptosin O Biosynthetic Pathway
| Enzyme | Putative Function | Gene (in sir cluster) |
| Non-Ribosomal Peptide Synthetase (NRPS) | Catalyzes the formation of the dioxopiperazine core from amino acid precursors. | sirP |
| FAD-dependent oxidoreductase | Catalyzes the formation of the disulfide bridge. | Not explicitly named |
| Cytochrome P450 monooxygenase | Involved in oxidative modifications of the core structure. | sirC |
| Methyltransferase | Catalyzes methylation reactions. | sirM, sirN |
| Glutathione S-transferase | Potentially involved in sulfur transfer or detoxification. | sirG |
| Zn(II)2Cys6 transcription factor | Regulates the expression of the biosynthetic gene cluster. | sirZ |
Proposed Biogenetic Routes for Dimeric Structures
This compound is a dimeric epipolysulfanyldioxopiperazine semanticscholar.org. The formation of such dimeric structures is a fascinating aspect of their biosynthesis. While the specific mechanism for this compound dimerization is not yet known, studies on other dimeric diketopiperazine alkaloids suggest that this process is likely catalyzed by a cytochrome P450 enzyme. These enzymes can facilitate oxidative cross-coupling reactions between two monomeric units.
The proposed biogenetic route would involve the enzymatic formation of a monomeric leptosin precursor, which is then dimerized in a regio- and stereoselective manner. This dimerization could occur through various linkages, such as C-C or C-O bonds, between the two monomer units. The precise nature of the linkage in this compound would be determined by the specific catalytic activity of the responsible cytochrome P450 enzyme.
Investigation of Putative Downstream Metabolites
The structural diversity within the leptosin family, with compounds designated from A through S, suggests the existence of a common biosynthetic precursor that undergoes a series of downstream modifications semanticscholar.orgnih.gov. These modifications, likely catalyzed by tailoring enzymes within the biosynthetic gene cluster, could include oxidations, reductions, methylations, and alterations to the sulfur bridge.
For instance, the difference between this compound and other leptosins could be the result of variations in the degree of sulfuration in the epipolysulfanyldioxopiperazine bridge, or additional hydroxylations or methylations on the core scaffold. The identification of a range of leptosins from the same fungal strain supports the hypothesis of a divergent biosynthetic pathway from a common intermediate semanticscholar.org. Further investigation into the functions of the various tailoring enzymes within the leptosin biosynthetic gene cluster will be necessary to fully map out the downstream metabolic network and understand the generation of the observed chemical diversity.
Chemical Synthesis and Structure Elucidation Methodologies for Marine Derived Leptosins
Total Synthesis Strategies and Stereochemical Control
The total synthesis of natural products, especially those with multiple stereocenters and complex architectures such as the BPI-ETP alkaloids including Leptosin (B1674754) O, requires sophisticated strategies to achieve precise stereochemical control sci-hub.sescribd.comrsc.org. The aim is to construct the target molecule from simpler precursors while establishing the correct absolute and relative configurations at each chiral center mit.eduscripps.edu.
For compounds like Leptosin O, which are often isolated in minute quantities from marine sources, total synthesis provides a means to access material for further studies. Strategies typically involve the design of synthetic routes that can selectively form specific stereoisomers. This often relies on methodologies such as asymmetric catalysis, where chiral catalysts direct the formation of a particular enantiomer or diastereomer, or the use of chiral auxiliaries that temporarily become part of the molecule to induce stereoselectivity scripps.edu. The success of these strategies is paramount, as the biological activity of natural products is frequently highly dependent on their precise three-dimensional structure sci-hub.se.
Synthesis of Analogs and Structurally Simplified Mimetics
Beyond the total synthesis of the natural product itself, the creation of analogs and structurally simplified mimetics is a crucial aspect of natural product research nih.govnih.govnih.gov. This approach allows for systematic investigation of structure-activity relationships (SAR), helping to identify the key pharmacophores responsible for observed biological activities and to develop compounds with improved potency, selectivity, or pharmacological profiles nih.govacs.org.
In the context of this compound, the synthesis of its stereoisomers and other related compounds provides valuable insights. For instance, (+)-Leptosin P has been identified as a stereoisomer of (−)-Leptosin O at the C15 position mdpi.com. Such comparisons between natural products and their synthetic analogs or stereoisomers are instrumental in understanding how subtle structural differences impact biological function. Simplified mimetics, retaining essential structural features, can also be synthesized to reduce synthetic complexity while maintaining or enhancing desired bioactivities nih.gov.
Derivatization for Structural Confirmation and Bioactivity Studies (e.g., Acetate, Methylsulfanyl Derivatives)
Chemical derivatization plays a significant role in both the structural confirmation and the exploration of bioactivity profiles of natural products nih.govnih.gov. By introducing specific functional groups, researchers can alter the compound's properties, facilitate spectroscopic analysis, or prepare it for further conjugation in bioactivity studies nih.gov.
For BPI-ETP alkaloids, including those related to this compound, derivatization techniques are commonly employed. For example, a diacetate derivative of (+)-Leptosin P (a stereoisomer of (−)-Leptosin O) has been generated, and its Nuclear Magnetic Resonance (NMR) spectra were compared to those of the triacetate of (−)-Leptosin O mdpi.com. Such derivatization can provide additional spectroscopic data to confirm the presence and location of hydroxyl groups. Furthermore, for sulfur-containing natural products, derivatization methods like disulfide reduction followed by treatment with methyl iodide to yield methylsulfanyl derivatives have been extensively used for structural elucidation and to deduce the number of sulfur atoms in poly(sulfide) bridges nih.govresearchgate.net. These derivatives can also be crucial for assessing changes in bioactivity due to structural modifications researchgate.net.
Advanced Spectroscopic Methods for Relative Configuration Assignment (e.g., NOESY)
The elucidation of the relative configuration of complex natural products is a critical step in their structural characterization, often relying on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy nih.govmdpi.comisibugs.org. Among these, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR method used to determine the spatial proximity of protons within a molecule, irrespective of whether they are directly bonded libretexts.orgcore.ac.uk.
NOESY spectra reveal through-space interactions (Nuclear Overhauser Effects, NOEs) that are indicative of interproton distances. These correlations are invaluable for assigning the relative stereochemistry of chiral centers in a molecule isibugs.orglibretexts.org. In the case of this compound, NOE correlations were instrumental in suggesting that (+)-Leptosin P is a stereoisomer of (−)-Leptosin O at the C15 position mdpi.com. This demonstrates the direct application of NOESY in resolving stereochemical relationships within the Leptosin family. Complementary techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and analysis of scalar coupling constants (J-couplings), are also frequently employed to provide a comprehensive understanding of molecular conformation and configuration mdpi.comcore.ac.uk.
Compound Names and PubChem CIDs
In Vitro Biological Activities and Molecular Mechanisms of Marine Derived Leptosins
Cytotoxic Activity against Cancer Cell Lines
Specific data regarding the direct cytotoxic activity of Leptosin (B1674754) O against various cancer cell lines are not explicitly available in the provided research. Studies on related leptosins, such as Leptosin F and C, isolated from the marine fungus Leptoshaeria sp., have demonstrated potent growth-inhibiting and apoptosis-inducing activities against human lymphoblastoid RPMI8402 cells and human embryonic kidney cell line 293 cells. nih.govnih.gov These related compounds have shown strong inhibitory activities against a panel of human cancer cell lines. nih.gov However, these findings are not directly attributable to Leptosin O.
Inhibition of DNA Topoisomerases (Type I and Type II)
Specific research detailing the inhibition of DNA topoisomerases (Type I and Type II) by this compound is not explicitly available in the provided context. Other leptosin derivatives, such as Leptosin C and Leptosin F, have been identified as potent catalytic inhibitors of DNA topoisomerases. Leptosin C primarily inhibits topoisomerase I, while Leptosin F inhibits both topoisomerase I and II in vitro. nih.govnih.gov These enzymes are crucial molecular targets for several anticancer agents, as they regulate DNA topology. nih.gov Leptosin M has also been reported to inhibit human topoisomerase II. mdpi.com However, these observations are not directly linked to this compound.
Induction of Apoptosis (Caspase-Dependent Pathways, Mitochondrial Pathway Involvement)
Information specifically on the induction of apoptosis by this compound is not explicitly provided in the available literature. Studies on related compounds, such as Leptosin C, have shown its ability to induce apoptosis in human lymphoblastoid RPMI8402 cells. This induction is characterized by the accumulation of cells in the sub-G1 phase, activation of caspase-3, and nucleosomal degradation of chromosomal DNA. nih.govnih.gov The apoptotic effects observed with these related leptosins highlight their potential to trigger programmed cell death in cancer cells. nih.gov However, these specific mechanisms have not been attributed to this compound.
Inactivation of Cell Survival Pathways (e.g., PI-3K/Akt Pathway Dephosphorylation)
Explicit data on the inactivation of cell survival pathways, such as the PI-3K/Akt pathway, by this compound are not detailed in the provided research. Nevertheless, other leptosin derivatives, including Leptosin F and Leptosin C, have been shown to inhibit the Akt pathway through dose-dependent and time-dependent dephosphorylation of Akt (Ser473). nih.govnih.gov The PI3-K/Akt pathway is a critical cell survival pathway that, when inactivated, can contribute to pro-apoptotic effects. nih.gov While this mechanism is observed in related leptosins, its direct relevance to this compound requires further investigation.
Inhibition of Protein Kinases (e.g., PTK, CaMKIII)
This compound has been investigated for its inhibitory effects on protein kinases. Research indicates that this compound (compound 166) demonstrates inhibitory activity against both protein tyrosine kinase (PTK) and calcium/calmodulin-dependent protein kinase III (CaMKIII). researchgate.net
Table 1: Inhibitory Activity of this compound on Protein Kinases
| Protein Kinase | IC50 Value (µM) |
| PTK | 1.10 |
| CaMKIII | 0.0044 |
These findings suggest that this compound may exert its biological effects, at least in part, through the modulation of these critical cellular signaling enzymes. researchgate.net
Antifungal Activity Research (e.g., against Cryptococcus neoformans)
Specific research on the antifungal activity of this compound, including against Cryptococcus neoformans, is not explicitly available in the provided information. However, Leptosin C has demonstrated moderate to potent and selective antifungal activity against the pathogenic yeast Cryptococcus neoformans. nih.gov This suggests that other compounds within the broader leptosin family may possess antifungal properties, but this has not been directly reported for this compound.
Investigation of Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Camptothecin)
There is no explicit information available in the provided research concerning the investigation of synergistic effects of this compound with conventional chemotherapeutic agents like Camptothecin. Studies on related leptosins, such as Leptosin C, have shown synergistic effects on cell growth when combined with Camptothecin. nih.gov This indicates a potential for combination therapies within the leptosin family, but specific data for this compound are lacking.
Structure Activity Relationship Sar Studies of Marine Derived Leptosins
Identification of Pharmacophores and Key Structural Motifs for Bioactivity
Leptosin (B1674754) O (compound 53), a marine-derived bispyrrolidinoindoline epi(poly)thiodioxopiperazine (BPI-ETP) alkaloid, possesses distinct structural features that contribute to its bioactivity. acs.orgwikipedia.org Specifically, its structure includes a formal acylenamine and a methyldithio substituent, which are located at the C11=C12 and C15 positions, respectively. wikipedia.org These functionalities are considered key structural motifs. For the broader class of ETPs, the polysulfide warhead has been identified as a critical pharmacophore. mdpi.com The unique structural architecture of dimeric diketopiperazines, which includes a densely functionalized core and multiple stereogenic centers, allows for enhanced binding ability to various pharmacologically relevant receptors. scispace.com The conformational constraint inherent to these privileged structures is linked to their increased stability and rigidity, potentially leading to higher resistance to protease degradation. acs.org Furthermore, their ability to mimic preferential peptide conformations, featuring two hydrogen bond donor and acceptor sites, facilitates interactions with putative biological targets. acs.org This multi-point interaction within chemical space can significantly boost their pharmacological potency compared to monomeric units. acs.org
Leptosin O (53) and its stereoisomer Leptosin P (54) have demonstrated significant cytotoxicity. acs.org A mixture of this compound (53) and Leptosin P (54) exhibited cytotoxic activity with an IC50 value of 0.0067 µM against P-388, A-549, HT-29, and MEL-28 cell lines. nio.res.in
Role of Sulfur-Containing Functional Groups
Sulfur-containing functional groups are recognized as privileged motifs in numerous pharmacologically effective substances and natural products. researchopenworld.com In the context of this compound, the presence of a methyldithio substituent at the C15 position is a defining characteristic. wikipedia.org The significance of sulfur in the bioactivity of these compounds is highlighted by comparisons with related analogs. For instance, (-)-Leptosin Q (55) differs from (-)-Leptosin O (53) by having one less sulfur atom, presenting a methylthio instead of a methyldithio substituent. acs.org This structural variation directly impacts the compound's properties, suggesting a crucial role for the number and arrangement of sulfur atoms. acs.org General SAR studies on ETPs indicate that the polysulfide warhead is a critical pharmacophore, and the influence of the number of sulfur atoms on bioactivity is a significant factor. mdpi.com Dimeric compounds containing two sulfur bridges have been observed to be one order of magnitude more potent than monomeric analogs and two to three orders of magnitude more potent than heterodimers possessing a single sulfur bridge, emphasizing the importance of the sulfur bridge count for cytotoxic activity. mdpi.commdpi.com
Impact of Stereogenicity on Biological Potency and Selectivity
The stereochemical configuration of a molecule, particularly at sulfurated centers, plays a vital role in its biological activity. mdpi.comwikipedia.org For this compound (53) and its derivatives, stereogenicity significantly influences their biological potency and selectivity. (+)-Leptosin P (54) is identified as a stereoisomer of (-)-Leptosin O (53) at the C15 position. acs.org Similarly, (-)-Leptosin R (56) is proposed to be a stereoisomer of (-)-Leptosin Q (55) at the C-15 position. acs.org While chirality is not universally required for biological activity, the enantiomeric activity of biologically active molecules with stereogenic centers often differs. wikipedia.org The use of single enantiomer drugs can potentially lead to more selective pharmacological profiles and easier pharmacokinetics. wikipedia.org
Conformational Analysis in Relation to Molecular Targets
Conformational analysis provides insights into the three-dimensional arrangement of molecules and their interactions with biological targets. For (-)-Leptosin O (53), conformational analysis in CDCl3 solution revealed that it adopts a "B type" conformation. acs.org Its stereoisomer, (+)-Leptosin P (54), also exhibits the "B type" conformation under the same conditions. acs.org Furthermore, (-)-Leptosin Q (55) and (-)-Leptosin R (56) are also reported to exist as "B type" conformers in CDCl3. acs.org The conformational constraint present in BPI-ETP alkaloids, including this compound, is a key feature linked to their stability and conformational rigidity. acs.org This rigidity is advantageous as it can enhance their resistance to protease degradation and improve their ability to traverse biological barriers, such as the intestinal barrier and the blood-brain barrier. acs.org The ability of these compounds to adopt specific, preferential peptide conformations, characterized by two hydrogen bond donor and acceptor sites, is crucial for their effective interaction with putative biological targets, thereby contributing to their pharmacological potency. acs.org
Table 1: Structural and Conformational Characteristics of this compound and Related Compounds
| Compound Name | Key Structural Features | Stereoisomeric Relationship | Conformation (in CDCl3) |
| (-)-Leptosin O (53) | Formal acylenamine, methyldithio substituent at C15 wikipedia.org | - | B type acs.org |
| (+)-Leptosin P (54) | - | Stereoisomer of (-)-Leptosin O at C15 acs.org | B type acs.org |
| (-)-Leptosin Q (55) | Methylthio substituent (one less sulfur than this compound) acs.org | - | B type acs.org |
| (-)-Leptosin R (56) | - | Stereoisomer of (-)-Leptosin Q at C-15 acs.org | B type acs.org |
Table 2: Cytotoxic Activity of this compound and P Mixture
| Compound | Cell Lines Tested | IC50 Value (µM) |
| Mixture of (-)-Leptosin O (53) and (+)-Leptosin P (54) | P-388, A-549, HT-29, MEL-28 | 0.0067 nio.res.in |
Biosynthesis of Leptosin Methyl Syringate 4 O β D Gentiobiose in Leptospermum Plants
Precursors: Methyl Syringate (MSYR) and Methyl Syringate-4-O-β-D-Glucopyranoside (MSYR-glucose)
The primary aglycone precursor for Leptosin (B1674754) biosynthesis is methyl syringate (MSYR). uni.lunih.gov This compound undergoes a crucial initial glycosylation step to form methyl syringate-4-O-β-D-glucopyranoside (MSYR-glucose), which has been identified as a critical intermediate in the pathway. uni.lunih.gov
Experimental studies using deuterium-labeled precursors have provided strong evidence for this biosynthetic route. When Leptospermum scoparium branches were supplied with deuterium-labeled methyl syringate (MSYR-d6), the formation of both deuterated MSYR-glucose (MSYR-d6-glucose) and deuterated Leptosin (leptosperin-d6) was observed. nih.gov Furthermore, direct supplementation with synthetic MSYR-d6-glucose led to the generation of leptosperin-d6. nih.gov These findings confirm that the gentiobioside moiety in Leptosin is formed through the sequential conjugation of methyl syringate with two D-glucose units. nih.gov
Enzymatic Steps and Glycosyltransferases in Gentiobioside Formation
The formation of Leptosin from its precursors involves at least two distinct glycosylation steps. The first step involves the attachment of a glucose molecule to methyl syringate to form MSYR-glucose, and the second step adds another glucose unit to MSYR-glucose to complete the gentiobioside structure. nih.gov
These glycosylation reactions are catalyzed by a class of enzymes known as glycosyltransferases (GTs). uni.lunih.govwikipedia.orglipidmaps.org These enzymes play a vital role in plant metabolism by transferring sugar moieties from activated donor molecules, such as uridine (B1682114) diphosphate (B83284) (UDP)-sugars, to specific acceptor molecules, forming glycosidic bonds. nih.govlipidmaps.orgnih.gov While the specific glycosyltransferases directly responsible for Leptosin biosynthesis in Leptospermum have not been fully characterized and named, the general mechanism of gentiobioside formation often involves 1,6-glucosylation catalyzed by Family 1 UDP-glycosyltransferases (UGTs). nih.govfishersci.ca These UGTs are known to be involved in the biosynthesis of various plant secondary metabolites and can facilitate the elongation of sugar chains. nih.govlipidmaps.orgnih.gov
Distribution and Accumulation within Plant Tissues (Flowers, Nectar)
The distribution of Leptosin and its precursors within Leptospermum plants shows a clear pattern of accumulation in specific tissues. Methyl syringate (MSYR), the aglycone precursor, has been detected in various parts of the manuka plant, including flowers, leaves, branches, and roots. uni.lunih.gov In contrast, both the intermediate methyl syringate-4-O-β-D-glucopyranoside (MSYR-glucose) and the final product, Leptosin, are predominantly found and accumulate exclusively in the flowers. uni.lunih.gov
Leptosin is a significant component of Leptospermum scoparium nectar. nih.gov Its presence in the nectar is a key factor in its transfer to manuka honey, where it serves as a reliable chemical marker. wikipedia.org The concentration of Leptosin in manuka honey has been observed to correlate positively with the Unique Manuka Factor (UMF) value, an indicator of the honey's quality and antibacterial activity. wikipedia.orgchem960.com The concentration of Leptosin in manuka honey typically ranges from 0.2 to 1.2 μmol/g. wikipedia.orgchem960.com
Table 1: Distribution of Leptosin and its Precursors in Leptospermum scoparium Tissues
| Compound | Detected in Flowers | Detected in Leaves | Detected in Branches | Detected in Roots | Detected in Nectar |
| Methyl Syringate (MSYR) | Yes uni.lunih.gov | Yes uni.lunih.gov | Yes uni.lunih.gov | Yes uni.lunih.gov | No data found |
| Methyl Syringate-4-O-β-D-Glucopyranoside | Yes uni.lunih.gov | No uni.lunih.gov | No uni.lunih.gov | No uni.lunih.gov | Yes uni.lunih.gov |
| Leptosin (Methyl Syringate 4-O-β-D-Gentiobiose) | Yes uni.lunih.gov | No uni.lunih.gov | No uni.lunih.gov | No uni.lunih.gov | Yes nih.gov |
Chemical Synthesis and Analog Research of Leptosin Methyl Syringate 4 O β D Gentiobiose
Methodologies for Laboratory Synthesis
The laboratory synthesis of Leptosperin (Methyl Syringate 4-O-β-D-Gentiobiose) has been successfully achieved, providing a means to obtain this complex glycoside for research and standardization purposes uni.lucenmed.com. A notable approach to its synthesis involves a multi-step strategy that leverages established glycosylation techniques.
A key methodology employed in the first reported synthesis of Leptosperin utilized an acetyl protecting group strategy cenmed.com. Protecting groups are integral in carbohydrate synthesis, temporarily masking specific hydroxyl groups to control reactivity and stereoselectivity during the formation of glycosidic bonds. The strategic placement and removal of these groups ensure that reactions occur at desired positions and with the correct stereochemical outcome.
A crucial step in the synthesis of Leptosperin involved the application of Schmidt glycosylation cenmed.com. Schmidt glycosylation is a powerful method for forming glycosidic linkages, often employing trichloroacetimidate (B1259523) donors that are activated by a catalytic amount of a Lewis acid. This method was instrumental in achieving excellent anomeric selectivity in the synthesis of Leptosperin cenmed.com. The stereochemical outcome of glycosylation reactions, such as the formation of 1,2-cis or 1,2-trans glycosides, can be influenced by the type of protecting groups present on the glycosyl donor, particularly at the C-2 or C-4 positions. For instance, acetyl groups at C4 can promote α-selective glycosylations by forming a transient covalent bond with the anomeric carbon through dioxolenium-type ions.
Preparation of Reference Standards and Labeled Compounds
The availability of pure Leptosperin is essential for its use as a chemical marker in Mānuka honey authentication and for further research into its biological activities uni.lucenmed.com. Chemical standards of Leptosperin have been synthesized to serve as reference materials for analytical quantification cenmed.com. The preparation of such reference standards is paramount for accurate quantitative and qualitative analysis in laboratories, as most analytical techniques rely on comparing sample responses to those of known standards. Certified Reference Materials (CRMs) of compounds like Leptosperin are critical for verifying instrument performance and ensuring the reliability of data.
Furthermore, the preparation of labeled compounds, particularly deuterated Leptosperin, has been crucial for elucidating its biosynthesis pathway in Leptospermum scoparium (Mānuka) plants nih.govbepls.com. Deuterated Leptosperin (leptosperin-d6) has been synthesized and utilized in experiments to trace the formation of the compound from its precursors nih.govbepls.com. For example, studies involving the immersion of cut flowering branches in a deuterium-labeled aqueous medium containing deuterated methyl syringate (MSYR-d6) demonstrated the formation of both deuterated MSYR-glucose (MSYR-d6-glucose) and leptosperin-d6 nih.govbepls.com. Supplementation with synthetic MSYR-d6-glucose also led to the generation of leptosperin-d6, confirming that the gentiobiose moiety in Leptosperin is formed through the sequential conjugation of methyl syringate with two D-glucose units nih.govbepls.com.
Exploration of Synthetic Derivatives
Research into the synthetic derivatives of Leptosperin primarily revolves around understanding its natural biosynthesis and the related compounds involved in its formation. While extensive studies on novel synthetic derivatives designed for specific pharmacological applications are not prominently detailed in the available literature, the exploration of its precursors and labeled forms can be considered a form of derivative research aimed at understanding the compound's properties and origin.
The biosynthesis of Leptosperin involves methyl syringate (MSYR) as its aglycone and methyl syringate-4-O-β-D-glucopyranoside (MSYR-glucose) as a crucial intermediate nih.govbepls.com. These compounds, while precursors, can be viewed as naturally occurring derivatives that shed light on the structural requirements for Leptosperin's formation and its presence in Mānuka honey. The synthesis of these intermediates and their labeled counterparts facilitates detailed mechanistic studies of the enzymatic reactions involved in Leptosperin's natural production nih.govbepls.com.
The focus on synthesizing Leptosperin itself as a reference standard, along with its deuterated versions, highlights the importance of accurately identifying and quantifying this specific compound in natural matrices. While the field of synthetic derivatives for Leptosperin beyond its natural forms and labeled analogs may be an area for future research, current efforts have largely centered on its precise synthesis and the elucidation of its natural metabolic pathways.
In Vitro Biological Activities and Mechanistic Studies of Leptosin Methyl Syringate 4 O β D Gentiobiose
Myeloperoxidase (MPO) Inhibition
Leptosin (B1674754) has been identified as an active compound responsible for the myeloperoxidase (MPO) inhibitory activity observed in Manuka honey. guidetomalariapharmacology.orgfishersci.canih.govnih.govjkchemical.comru.ac.za MPO is an enzyme predominantly found in neutrophils, playing a crucial role in the immune response by generating reactive oxygen species. However, excessive MPO activity can contribute to inflammatory tissue damage. The isolation of Leptosin, alongside methyl syringate, from Manuka honey highlights their contribution to the honey's anti-inflammatory properties through MPO inhibition. guidetomalariapharmacology.orgfishersci.canih.govnih.govjkchemical.comru.ac.za While the precise biosynthetic pathway and comprehensive biological activities of Leptosin are still under investigation, its role as an MPO inhibitor is a notable finding. fishersci.ca
Antimicrobial Action Research
Bactericidal Effects and Inhibition (e.g., against Staphylococcus aureus)
Studies have indicated that Leptosin possesses antimicrobial activity, specifically demonstrating inhibitory effects against Staphylococcus aureus at a high concentration of 25 mM. guidetomalariapharmacology.orgnih.gov Manuka honey, which contains Leptosin, is well-documented for its potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). wikidata.orgguidetomalariapharmacology.orgnih.govjkchemical.comru.ac.zacenmed.comnih.gov While methylglyoxal (B44143) (MGO) is recognized as a primary antibacterial component in Manuka honey, the positive correlation between Leptosin concentration and UMF values further supports Leptosin's role in the honey's antibacterial profile. guidetomalariapharmacology.orgnih.govnih.govru.ac.zacenmed.com
Antiproliferative Activities on Cancer Cell Lines
Recent research suggests that Leptosin, as a component of Manuka honey, may exert antiproliferative effects on cancer cells. It is important to distinguish Leptosin (methyl syringate 4-O-β-D-gentiobiose) from other compounds also referred to as "Leptosins" (e.g., Leptosins F and C, indole (B1671886) derivatives isolated from marine fungi), which have shown cytotoxic effects against various human cancer cell lines through different mechanisms, such as DNA topoisomerase inhibition. fishersci.canih.gov The focus here remains solely on Leptosin (methyl syringate 4-O-β-D-gentiobiose).
Manuka honey itself has demonstrated dose- and time-dependent antiproliferative activity against various human cancer cell lines, including murine melanoma (B16.F1), colorectal carcinoma (CT26), and human breast cancer (MCF-7) cells. wikidata.orgnih.govjkchemical.com The anticancer properties attributed to Manuka honey, which contains Leptosin, are believed to involve multiple cellular processes.
Apoptosis Induction
Leptosin, as a component found in Manuka honey, has been implicated in the induction of apoptosis in cancer cells. Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal or cancerous cells. Manuka honey has been shown to induce apoptosis by activating caspase-9 and subsequently caspase-3, key executioner proteins in the cell death receptor signaling pathway. wikidata.org
Potential Mechanisms (e.g., Mitochondrial Membrane Depolarization, Cyclooxygenase-2 Inhibition)
The antiproliferative effects of Leptosin, within the context of Manuka honey, are suggested to involve several potential mechanisms. These include the depolarization of the mitochondrial membrane in cancer cells, a process that can trigger the release of pro-apoptotic factors and ultimately lead to cell death. Additionally, the inhibition of cyclooxygenase-2 (COX-2) is another proposed mechanism. COX-2 is an enzyme often overexpressed in various cancers, contributing to tumor development, proliferation, and metastasis. nih.gov While the COX-2 inhibition by Manuka honey may be attributed to various constituents, including flavonoids, Leptosin's presence in this context suggests its potential contribution to these complex anticancer pathways.
Anti-inflammatory Mechanistic Investigations
Leptosin O and its aglycone, methyl syringate (MSYR), have been identified as key active compounds contributing to the anti-inflammatory properties observed in Manuka honey. lipidmaps.orgnih.govresearchgate.netresearchgate.netscispace.com Their mechanistic investigations primarily focus on their ability to modulate inflammatory pathways, notably through the inhibition of myeloperoxidase (MPO) activity and the reduction of neutrophil-mediated inflammatory responses. nih.govnih.govresearchgate.netnih.govnih.govbiomaterials.org
Myeloperoxidase (MPO) Inhibition
Both this compound (Methyl Syringate 4-O-β-D-Gentiobiose) and methyl syringate have been found to inhibit myeloperoxidase (MPO) activity in vitro. nih.govnih.govresearchgate.netresearchgate.netscispace.comacs.org MPO is an enzyme predominantly found in neutrophils, playing a crucial role in the inflammatory response by producing reactive oxygen species (ROS) and other potent oxidants. nih.govmdpi.commdpi.com The inhibition of MPO by these compounds suggests a mechanism by which they can mitigate oxidative stress and inflammation. nih.govgoogle.com
Modulation of Neutrophil Activity
Methyl syringate, a component closely related to this compound, has demonstrated potent inhibitory effects on neutrophil intracellular reactive oxygen species (ROS) activity and neutrophil extracellular trap (NET) formation. nih.govnih.govbiomaterials.org Neutrophils, as primary immune cells, utilize ROS production and NETosis as defense mechanisms against pathogens. However, a dysregulated neutrophil response can lead to tissue damage and chronic inflammation. nih.govnih.govbiomaterials.orgmdpi.com
Research findings indicate that methyl syringate significantly reduces both NET levels and ROS activity in stimulated primary human neutrophils. nih.govnih.gov Specifically, methyl syringate has been observed to inhibit NET levels by up to 68% and ROS activity by 66% in certain experimental conditions. nih.govnih.gov These effects highlight methyl syringate's potential as a driving factor behind the anti-inflammatory capabilities attributed to Manuka honey. nih.govnih.gov
The concentrations of methyl syringate used in in vitro studies for modulating neutrophil activity ranged from 10 µM to 2 mM. nih.govnih.gov In some instances, concentrations such as 1100 µM of methyl syringate, particularly in combination with flavonoids, led to near-total inhibition of PMA-induced NET formation. nih.gov Reductions in NET formation between 40%–80% were observed with methyl syringate concentrations ranging from 400 µM to 2 mM, often in conjunction with low micromolar concentrations of flavonoids (10 nM to 1 µM). nih.gov Similarly, methyl syringate alone was found to inhibit intracellular ROS activity in stimulated neutrophils by over 60% in certain concentrations. nih.gov
The detailed research findings on the impact of methyl syringate on neutrophil activity are summarized in the following tables:
Table 1: Effect of Methyl Syringate on Neutrophil Extracellular Trap (NET) Formation
| Compound | Concentration Range (µM) | Reduction in NET Formation (%) | Reference |
| Methyl Syringate | 10 - 2000 | Up to 68% | nih.govnih.gov |
| Methyl Syringate (in combination with flavonoids) | 400 - 2000 | 40% - 80% (Near-total inhibition at 1100 µM) | nih.gov |
Table 2: Effect of Methyl Syringate on Intracellular Reactive Oxygen Species (ROS) Activity
| Compound | Concentration Range (µM) | Reduction in ROS Activity (%) | Reference |
| Methyl Syringate | 10 - 2000 | Up to 66% (Over 60% in some concentrations) | nih.govnih.gov |
These findings collectively underscore the role of this compound and its aglycone, methyl syringate, in contributing to the anti-inflammatory profile through specific mechanistic actions on key inflammatory mediators and cellular processes.
Analytical and Authentication Methodologies for Leptosin Methyl Syringate 4 O β D Gentiobiose
Advanced Chromatographic Techniques (e.g., HPLC-PDA, UPLC, Immunochromatography)
Chromatographic techniques are fundamental to the separation, identification, and quantification of Leptosin (B1674754) in the complex matrix of honey. High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a well-established method for this purpose. acs.org In a typical HPLC analysis, honey samples are dissolved in water and injected into the system, where Leptosin is separated from other compounds. acs.org Detection is commonly monitored at a wavelength of 262 nm. acs.org
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced analytical capabilities compared to traditional HPLC. umf.org.nzanalytica.co.nz UPLC systems utilize smaller particle-size columns and higher pressures, resulting in increased separation power, higher sensitivity, and faster analysis times. umf.org.nz This makes UPLC particularly effective for detecting minor components and for high-throughput analysis of honey samples to quantify Leptosin. umf.org.nzanalytica.co.nz
For rapid and on-site screening, immunochromatographic assays have been developed. umf.org.nznih.gov These methods use specific antibodies to detect Leptosin, providing a quick and reliable tool for quality control. nih.gov The results from these assays show a significant correlation with those obtained from more conventional methods like HPLC, making them suitable for use by beekeepers, manufacturers, and inspectors for preliminary authentication. umf.org.nznih.gov
| Technique | Principle | Primary Application | Key Advantages |
|---|---|---|---|
| HPLC-PDA | Separation based on polarity, detection via UV-Vis absorbance. | Accurate quantification in a laboratory setting. | Robust, reliable, and provides quantitative data. acs.org |
| UPLC | High-pressure separation with smaller column particles. | High-throughput screening and sensitive analysis. | Faster analysis, greater resolution, and higher sensitivity than HPLC. umf.org.nzanalytica.co.nz |
| Immunochromatography | Antigen-antibody specific binding on a test strip. | Rapid on-site quality control and authenticity screening. | Fast, user-friendly, and cost-effective for field use. nih.gov |
Spectroscopic Profiling for Detection and Quantification (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy has emerged as a rapid and high-throughput screening method for identifying Leptospermum honeys through the detection of Leptosin. researchgate.netnih.gov Leptosin is a distinct fluorophore, exhibiting a unique fluorescence signature known as the "Manuka Marker 1" (MM1). researchgate.netnih.govmanukaaustralia.org.au This signature is characterized by an excitation wavelength of 270 nm and an emission wavelength of 365 nm. researchgate.netnih.gov
When honey samples are excited with light at 270 nm, the presence of Leptosin results in a measurable fluorescence emission at 365 nm. The intensity of this fluorescence shows a strong correlation (R² = 0.96) with the Leptosin content as determined by HPLC. manukaaustralia.org.au While the complex honey matrix can have a quenching effect on the fluorescence, the method is sufficiently robust for authentication purposes. researchgate.netnih.gov The chemical stability of Leptosin ensures that its fluorescence signature remains dependable even after prolonged storage of the honey at elevated temperatures. researchgate.netnih.gov This spectroscopic profile provides a powerful tool for the rapid and non-destructive authentication of Mānuka honey. nih.gov
| Parameter | Wavelength/Value | Significance |
|---|---|---|
| Excitation Wavelength (λex) | 270 nm | The specific wavelength of light absorbed by Leptosin to reach an excited state. nih.gov |
| Emission Wavelength (λem) | 365 nm | The specific wavelength of light emitted by Leptosin as it returns to its ground state. nih.gov |
| Correlation with HPLC | R² = 0.96 | Demonstrates a strong linear relationship between fluorescence intensity and actual Leptosin concentration. manukaaustralia.org.au |
Correlation with Honey Quality Parameters (e.g., Unique Manuka Factor (UMF) Value)
The concentration of Leptosin in Mānuka honey is positively correlated with its Unique Manuka Factor (UMF) value. acs.orgnih.govresearchgate.net The UMF is a quality trademark that reflects the non-peroxide antibacterial activity (NPA) of Mānuka honey. nih.gov This activity is primarily attributed to the presence of another compound, Methylglyoxal (B44143) (MGO), which is formed from Dihydroxyacetone (DHA) found in the nectar of the Mānuka flower. nih.gov
While MGO is the primary driver of the antibacterial activity, Leptosin serves as a crucial marker for botanical origin. acs.orgresearchgate.net The established correlation means that a higher concentration of Leptosin is generally indicative of a higher UMF rating and, consequently, stronger antibacterial properties. researchgate.netresearchgate.net This relationship is vital for the commercial grading of Mānuka honey, as it helps to ensure that products marketed with a specific UMF value are authentic and derived from the correct floral source. nih.gov Therefore, measuring Leptosin concentration not only authenticates the honey but also provides an indirect measure of its quality and potential bioactivity.
| Compound/Parameter | Role in Honey | Relationship to Leptosin |
|---|---|---|
| Leptosin | Authenticity Marker: Confirms the honey is from the Leptospermum genus. | N/A |
| Methylglyoxal (MGO) | Bioactivity Marker: The primary source of non-peroxide antibacterial activity. | Leptosin's presence authenticates the source of MGO-rich honey. |
| Unique Manuka Factor (UMF) | Quality Grade: A measure of the honey's overall antibacterial potency. | A positive correlation exists; higher Leptosin levels are associated with higher UMF ratings. acs.orgnih.gov |
Future Research Directions for Leptosins
Comprehensive Mechanistic Studies of Bioactive Pathways
Initial studies have indicated that Leptosin (B1674754) O possesses noteworthy biological activities, including the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes acs.orgnih.govacs.org. The concentration of leptosin in manuka honey has also been positively correlated with its unique manuka factor (UMF) value, which is a measure of its bactericidal activity acs.orgnih.govacs.org. While these findings are promising, the precise molecular mechanisms by which Leptosin O exerts these effects remain largely unexplored.
Future research should focus on in-depth mechanistic studies to understand how this compound interacts with biological targets at a molecular level. This includes identifying specific cellular receptors, signaling pathways, and downstream effector molecules that are modulated by this compound. Techniques such as transcriptomics have been used to study the broader effects of manuka honey, which contains this compound, on bacteria like Pseudomonas aeruginosa, revealing impacts on aerobic respiration and membrane function nih.gov. Similar targeted studies focusing specifically on this compound could pinpoint its direct contributions to these effects. Furthermore, investigations into its potential antiproliferative effects against cancer cells, including the induction of apoptosis and inhibition of cyclooxygenase-2, are warranted researchgate.net.
A deeper understanding of these pathways is crucial for validating the therapeutic potential of this compound and for identifying potential biomarkers for its activity.
Exploration of Novel Synthetic Routes and Derivative Libraries
The first total synthesis of this compound has been successfully achieved, with a key step involving a Schmidt glycosylation reaction researchgate.net. This initial synthetic route provides a foundational platform for producing this compound in a laboratory setting, enabling further biological evaluation without reliance on natural extraction.
However, to facilitate more extensive research and potential therapeutic development, the exploration of more efficient and scalable synthetic routes is a key future direction. This could involve investigating alternative glycosylation strategies, optimizing protecting group manipulations, and developing convergent synthetic plans that allow for the rapid assembly of the this compound core structure assets-servd.hostbeilstein-journals.orgnih.gov.
Furthermore, the established synthetic methodology can be leveraged to create libraries of this compound derivatives nih.gov. By systematically modifying different parts of the molecule, such as the syringate core, the glycosidic linkage, or the sugar moieties, researchers can explore the structure-activity relationships (SAR) of this compound class. This will be instrumental in identifying derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. The synthesis of related O-glycosides and C-glycosyl aminooxy acid derivatives provides a methodological basis for the generation of such libraries mdpi.com.
Table 1: Key Synthetic Strategies for Glycoside Synthesis
| Strategy | Description | Potential Application for this compound Derivatives |
|---|---|---|
| Schmidt Glycosylation | A classical method for forming glycosidic bonds using a glycosyl trichloroacetimidate (B1259523) donor and a Lewis acid promoter. This was the key step in the first total synthesis of this compound. | Optimization of reaction conditions for improved yield and scalability; application to a wider range of glycosyl donors and acceptors to create derivatives. |
| FeCl3-Catalyzed Glycosidation | A direct and convenient method for O-glycosidation starting from acetylated sugars in the presence of a mild and inexpensive Lewis acid catalyst. | A potentially more cost-effective and environmentally friendly alternative for the synthesis of this compound and its analogs. |
| Enzymatic Synthesis | The use of glycosyltransferases or other enzymes to catalyze the formation of the glycosidic bond with high stereoselectivity. | A "green chemistry" approach that could provide highly specific derivatives that are difficult to access through traditional chemical synthesis. |
Interdisciplinary Research on Ecological Roles and Interactions
This compound has been identified as a characteristic and abundant chemical marker in manuka honey, which is derived from the nectar of Leptospermum scoparium and Leptospermum polygalifolium acs.orgacs.orgresearchgate.net. Its presence is almost exclusive to honeys from the Oceania region acs.orgnih.govacs.org. This unique distribution suggests a specific ecological role for this compound within its native environment.
Future interdisciplinary research, combining analytical chemistry, botany, and ecology, is needed to explore these roles. Investigating the biosynthetic pathway of this compound in Leptospermum species could provide insights into the plant's defense mechanisms or its interactions with pollinators and herbivores acs.org. Understanding the factors that influence the concentration of this compound in nectar, such as soil conditions, climate, and plant genetics, will also be important.
Furthermore, the interactions of this compound with other organisms in the ecosystem, such as microorganisms in the soil and on the plant, warrant investigation nih.govfunctionalecologists.commdpi.com. It is possible that this compound or its aglycone, methyl syringate, play a role in shaping the microbial community associated with Leptospermum plants.
Application in Drug Discovery and Development of Research Probes
The demonstrated biological activities of this compound, particularly its anti-inflammatory and potential antimicrobial properties, make it an attractive lead compound for drug discovery programs nih.govresearchgate.net. Future research should focus on optimizing the structure of this compound to enhance its therapeutic properties while minimizing potential off-target effects. The development of a robust pipeline for screening this compound derivatives against a panel of relevant biological targets will be a critical step in this process.
In addition to its therapeutic potential, this compound can be developed into a valuable research tool. By attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold, chemical probes can be created nih.govmskcc.org. These probes would enable researchers to visualize the cellular uptake and subcellular localization of this compound, as well as to identify its protein binding partners through techniques like affinity purification and mass spectrometry. The development of such probes will be invaluable for elucidating the mechanism of action of this compound and for identifying novel therapeutic targets.
Table 2: Potential Applications of this compound in Research and Development
| Application Area | Specific Use | Rationale |
|---|---|---|
| Drug Discovery | Lead compound for anti-inflammatory agents | Demonstrated inhibition of myeloperoxidase (MPO). |
| Lead compound for antimicrobial agents | Correlation with the antibacterial activity of manuka honey. | |
| Chemical Biology | Development of fluorescent probes | To visualize cellular uptake and localization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
